5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
Description
Contextualization within Modern Heterocyclic Chemistry Research
Heterocyclic chemistry is a cornerstone of modern chemical science, with applications spanning pharmaceuticals, materials science, and agrochemicals. mdpi.commsesupplies.com The continuous evolution of synthetic methodologies allows for the rapid creation of a wide array of functionalized heterocyclic compounds, thereby expanding the accessible chemical space for drug discovery and development. rsc.org Oxazoles, in particular, are a vital class of nitrogen and oxygen-containing heterocycles that have become increasingly prominent in medicinal chemistry. tandfonline.com Their ability to engage with various enzymes and receptors through non-covalent interactions makes them attractive scaffolds for designing new therapeutic agents. researchgate.net The development of innovative synthetic routes is crucial for accelerating the discovery and optimization of these valuable compounds. rsc.org
Rationale for Investigating 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid
The specific focus on this compound stems from the convergence of two important structural motifs in medicinal chemistry: the substituted oxazole (B20620) scaffold and the carboxylic acid functional group.
Substituted oxazole derivatives are integral to a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, antibacterial, and antiviral properties. museonaturalistico.itresearchgate.net The oxazole ring serves as a versatile framework, and its substitution at various positions allows for the fine-tuning of its physicochemical and biological properties. researchgate.net This structural versatility has led to the development of numerous oxazole-containing drugs and clinical candidates. researchgate.netresearchgate.net The presence of a substituted phenyl ring, as in the case of the 4-chlorophenyl group, can significantly influence the compound's biological activity and pharmacokinetic profile.
Carboxylic acids and their derivatives are fundamental building blocks in organic chemistry and are widespread in nature. ncert.nic.in In drug design, the carboxylic acid group can act as a key pharmacophore, participating in crucial interactions with biological targets. Carboxylic acid derivatives, such as esters and amides, are common in pharmaceuticals and play a vital role in their mechanism of action. jove.comexamples.com The investigation of novel carboxylic acid derivatives continues to be a vibrant area of research, with a focus on creating compounds with improved efficacy and safety profiles. organicchemistrytutor.commedlifemastery.com
Scope and Objectives of Academic Inquiry for the Compound
The primary objective of this article is to provide a comprehensive overview of the chemical properties, synthesis, and known research applications of this compound. By consolidating available scientific data, this work aims to serve as a foundational resource for researchers interested in this specific molecule and the broader class of substituted oxazole carboxylic acids. The scope is strictly limited to the presentation of factual, scientifically vetted information, excluding any speculative or non-verified claims.
Chemical Properties of this compound
The fundamental chemical properties of this compound are crucial for its handling, characterization, and application in research.
| Property | Value |
| CAS Number | 1082076-32-1 sinfoochem.com |
| Molecular Formula | C10H6ClNO3 sinfoochem.com |
| Molecular Weight | 223.61 g/mol sinfoochem.com |
Synthesis of this compound
The synthesis of substituted oxazoles is a well-established area of organic chemistry, with several general methods available. While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, its synthesis can be inferred from established methodologies for similar compounds.
Common synthetic strategies for the oxazole ring include the Robinson-Gabriel synthesis, which involves the cyclodehydration of N-acyl-α-amino ketones, and the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.govmdpi.com The synthesis of related 5-phenyl-1,3,4-oxadiazole derivatives has been achieved starting from corresponding phenylacetic acids. ekb.eg Similarly, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives has been reported starting from 4-chlorobenzoic acid. nih.gov These examples suggest that a plausible synthetic route to the title compound could involve a multi-step process starting from 4-chlorophenyl precursors.
Research and Applications
The research applications of this compound are still an emerging area of investigation. However, the broader class of oxazole derivatives has shown significant promise in various therapeutic areas.
Oxazole-containing compounds have been investigated for their potential as anticancer agents, with some derivatives showing potent activity against various cancer cell lines. benthamscience.com The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer progression. researchgate.net Furthermore, the structural motif of a substituted oxazole is present in compounds with anti-inflammatory, antibacterial, and antiviral activities. researchgate.netmuseonaturalistico.it The presence of the carboxylic acid group in this compound provides a handle for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. The exploration of this compound and its analogs could lead to the discovery of novel therapeutic agents.
Precursor Chemistry and Starting Material Utilization
The synthesis of this compound fundamentally begins with readily available precursors that provide the necessary carbon and nitrogen framework for the oxazole ring and its substituents. The primary starting materials for the formation of the 5-(4-chlorophenyl) moiety are derivatives of 4-chlorobenzoic acid or 4-chlorobenzaldehyde. nih.gov
For instance, 4-chlorobenzoic acid can be converted through a multi-step process involving esterification and hydrazination to form key intermediates. nih.gov Similarly, 4-chlorobenzaldehyde serves as a direct precursor in reactions that form the 5-aryl-substituted oxazole ring. nih.gov The choice of starting material often dictates the subsequent synthetic strategy.
Another crucial precursor is a molecule that provides the C2 and N3 atoms of the oxazole ring, along with the carboxylic acid functionality at the C2 position. Tosylmethyl isocyanide (TosMIC) is a versatile reagent frequently employed in oxazole synthesis, particularly through the Van Leusen reaction. nih.govwikipedia.org This reagent provides the C2-N3 unit of the oxazole ring. nih.gov
| Starting Material | Role in Synthesis |
| 4-Chlorobenzoic Acid | Source of the 5-(4-chlorophenyl) group |
| 4-Chlorobenzaldehyde | Direct precursor for the 5-(4-chlorophenyl) group |
| Tosylmethyl isocyanide (TosMIC) | Provides the C2-N3 backbone of the oxazole ring |
Established Synthetic Routes to 1,3-Oxazole-2-carboxylic Acid Derivatives
Several well-established synthetic routes are utilized for the construction of the 1,3-oxazole-2-carboxylic acid core. These methods primarily involve cyclization reactions to form the heterocyclic ring, followed by or incorporating the introduction of the carboxylic acid group.
Cyclization Reactions and Ring Formation Pathways
The formation of the oxazole ring is the cornerstone of the synthesis. Various cyclization strategies have been developed to achieve this, each with its own advantages and specific precursor requirements.
Recent advancements have enabled the direct synthesis of oxazoles from carboxylic acids. nih.gov This approach often involves the in-situ activation of the carboxylic acid, followed by reaction with an isocyanide derivative. nih.gov A highly efficient method utilizes a triflylpyridinium reagent to activate the carboxylic acid, which then reacts with an isocyanoacetate or tosylmethyl isocyanide. nih.gov This transformation is valued for its broad substrate scope and tolerance of various functional groups. nih.gov
Intramolecular cyclodehydration is a common strategy for forming the oxazole ring. This approach typically involves the cyclization of an α-acylaminoketone precursor. The Robinson-Gabriel synthesis is a classic example of this pathway, where a 2-acylamino-ketone undergoes intramolecular cyclization and dehydration to yield an oxazole. nih.gov In the context of synthesizing the target molecule, this would involve a precursor such as an N-acyl derivative of an α-amino ketone containing the 4-chlorophenyl group.
Another related method involves the cyclodehydration of N-acyl-α-amino acids. nih.gov For example, the reaction of 4-[(4-chlorophenyl)sulfonyl]benzoic acid with valine, followed by cyclodehydration, leads to the formation of a substituted oxazol-5(4H)-one, which can be a precursor to the desired oxazole. nih.gov
The Van Leusen oxazole synthesis is a powerful and widely used method for the preparation of 5-substituted oxazoles. nih.govwikipedia.orgmdpi.com This reaction involves the base-mediated cycloaddition of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org For the synthesis of 5-(4-chlorophenyl)-1,3-oxazole, 4-chlorobenzaldehyde is reacted with TosMIC in the presence of a base like potassium carbonate. nih.gov The reaction proceeds through the formation of an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the oxazole ring. nih.govmdpi.com Aromatic aldehydes bearing electron-withdrawing groups, such as 4-chlorobenzaldehyde, have been shown to exhibit higher reactivity in this synthesis. mdpi.com
| Reaction | Key Reactants | Product |
| Van Leusen Reaction | 4-Chlorobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | 5-(4-Chlorophenyl)-1,3-oxazole |
Functional Group Interconversions for Carboxylic Acid Moiety
Once the 5-(4-chlorophenyl)-1,3-oxazole core is assembled, the carboxylic acid group at the C2 position can be introduced through various functional group interconversions.
A common strategy involves the synthesis of an oxazole with a precursor functional group at the C2 position, which is then converted to a carboxylic acid. For example, if the synthesis yields a 2-methyl-5-(4-chlorophenyl)-1,3-oxazole, the methyl group can be oxidized to a carboxylic acid using a suitable oxidizing agent.
Alternatively, the synthesis can be designed to directly incorporate a group that can be easily hydrolyzed to a carboxylic acid. For instance, the cyclization reaction can be carried out with a reagent that introduces a nitrile (-CN) or an ester (-COOR) group at the C2 position. Subsequent hydrolysis of the nitrile or ester will then yield the desired this compound. The synthesis of related 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids has been achieved from multicenter substrates, demonstrating the feasibility of incorporating the carboxylic acid functionality during the primary synthesis. researchgate.net
An in-depth examination of the synthetic pathways leading to This compound , a compound of interest in chemical research, reveals a landscape of strategic and evolving methodologies. This article focuses exclusively on the chemical synthesis of this specific molecule, detailing potential isomerization strategies, targeted synthetic routes, and the integration of green chemistry principles.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)8-5-12-9(15-8)10(13)14/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADODKNPTCRCQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations
Reactivity Profile of the 1,3-Oxazole Core
The 1,3-oxazole ring is an aromatic heterocycle characterized by the presence of an oxygen and a nitrogen atom. This arrangement imparts a unique reactivity profile, making it susceptible to various chemical transformations.
Electrophilic substitution on the oxazole (B20620) ring generally occurs at the C5 position, which is the most electron-rich carbon. semanticscholar.orgthepharmajournal.com However, in the case of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid, the 5-position is already substituted. The presence of an electron-donating group on the ring can activate it towards electrophilic attack. semanticscholar.orgthepharmajournal.com Conversely, the electron-withdrawing carboxylic acid group at the C2 position and the chlorophenyl group at C5 would deactivate the ring towards electrophilic substitution. Therefore, electrophilic substitution reactions on the oxazole core of this specific compound are expected to be challenging.
| Position | General Reactivity | Influence of Substituents on this compound |
|---|---|---|
| C2 | Generally least reactive towards electrophiles. | Deactivated by the carboxylic acid group. |
| C4 | Less reactive than C5. | Deactivated by adjacent electron-withdrawing groups. |
| C5 | Most reactive towards electrophiles in unsubstituted oxazoles. semanticscholar.orgthepharmajournal.com | Blocked by the 4-chlorophenyl group. |
Nucleophilic substitution reactions on the oxazole ring are generally uncommon. thepharmajournal.com However, the presence of a good leaving group, such as a halogen, can facilitate such reactions. The ease of displacement of halogens on the oxazole ring follows the order C2 > C4 > C5. semanticscholar.orgthepharmajournal.com For this compound, a nucleophilic attack would be most likely at the C2 position if the carboxylic acid group were converted into a better leaving group. The electron-withdrawing nature of the substituents would make the ring more susceptible to nucleophilic attack by reducing electron density.
The nitrogen atom at the 3-position of the oxazole ring is basic and can undergo reactions such as N-acylation. semanticscholar.orgthepharmajournal.com Acyl groups can attack the N3 position, demonstrating the ring's reactivity towards acylation. thepharmajournal.com Similarly, N-alkylation can also occur at this position. semanticscholar.org These reactions introduce a positive charge on the nitrogen atom, which can influence the subsequent reactivity of the ring.
While specific studies on the oxidative aromatization of this compound are not prevalent, related structures like 1,3,5‐trisubstituted‐4,5‐dihydro‐1H‐pyrazoles undergo oxidative aromatization to form pyrazoles. researchgate.net This suggests that under appropriate oxidizing conditions, the oxazole ring, if in a partially saturated state (an oxazoline), could be aromatized.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position is a key site for chemical modifications, allowing for the synthesis of a variety of derivatives.
The carboxylic acid functionality of this compound can readily undergo esterification and amidation reactions. These are standard transformations for carboxylic acids and provide a straightforward method to introduce diverse functional groups.
Esterification: Reaction with various alcohols in the presence of an acid catalyst or a coupling agent can yield the corresponding esters.
Amidation: Treatment with amines, often activated by a coupling agent, leads to the formation of amides. researchgate.net This reaction is crucial for creating peptidomimetic structures or for linking the molecule to other biologically relevant scaffolds.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester |
| Amidation | Amine (e.g., Alkylamine, Arylamine), Coupling Agent (e.g., DCC, EDC) | Amide |
Decarboxylation Pathways and Conditions
The decarboxylation of this compound involves the removal of the carboxyl group from the C2 position of the oxazole ring, releasing carbon dioxide. This transformation can be achieved through several pathways, primarily thermal and catalytic methods. While specific studies on this exact molecule are not extensively documented, the conditions can be inferred from general principles of heterocyclic and aromatic carboxylic acid chemistry.
Thermal Decarboxylation: In the absence of a catalyst, the decarboxylation of aromatic and heterocyclic carboxylic acids typically requires high temperatures. The stability of the resulting carbanionic intermediate at the C2 position of the oxazole ring is a crucial factor. The reaction is often carried out in a high-boiling point solvent to achieve the necessary temperatures, which can range from 150 to 250 °C or higher.
Catalytic Decarboxylation: To facilitate the reaction under milder conditions, various catalysts can be employed.
Acid Catalysis: Protic organic acids can catalyze the decarboxylation in a polar aprotic solvent like N,N-dimethylformamide (DMF). This method allows the reaction to proceed at significantly lower temperatures, typically in the range of 85-150 °C. The mechanism likely involves protonation of the oxazole ring, which facilitates the departure of CO2.
Metal Catalysis: Transition metal compounds, particularly those of copper, silver, and palladium, are widely used for the decarboxylation of aromatic carboxylic acids. nih.gov Copper salts, often in combination with a high-boiling nitrogen-containing base like quinoline, are classic reagents for this purpose. These reactions proceed through the formation of a metal-carboxylate complex, which lowers the activation energy for the C-C bond cleavage.
The table below summarizes potential conditions for the decarboxylation of this compound based on established methods for related compounds.
| Pathway | Typical Conditions | Temperature Range (°C) | Notes |
|---|---|---|---|
| Thermal (Uncatalyzed) | High-boiling inert solvent (e.g., Dowtherm A, Diphenyl ether) | 150 - 250+ | Often results in lower yields and potential side reactions. |
| Acid-Catalyzed | Organic acid (e.g., Acetic Acid, p-Toluenesulfonic acid) in a polar aprotic solvent (e.g., DMF) | 85 - 150 | Provides a more controlled reaction with potentially higher yields. |
| Copper-Catalyzed | Cu(I) or Cu(II) salt (e.g., CuO, Cu2O, CuSO4) in a high-boiling solvent (e.g., Quinoline, NMP) | 140 - 220 | A widely used method for aromatic carboxylic acids. |
| Palladium-Catalyzed | Pd catalyst (e.g., Pd/C, Pd(OAc)2) with or without ligands in a suitable solvent | 100 - 180 | Can be very efficient but catalyst cost is a factor. |
Influence of the 4-Chlorophenyl Substituent on Reactivity
The oxazole ring itself is inherently electron-deficient. General reactivity patterns show that deprotonation and nucleophilic attack on a leaving group are most favorable at the C2 position, while electrophilic substitution preferentially occurs at the C5 position. wikipedia.orgpharmaguideline.com In the case of this compound, the C5 position is already substituted.
The electronic influence of the 4-chlorophenyl substituent can be dissected as follows:
Inductive Effect (-I): The chlorine atom is more electronegative than carbon and therefore withdraws electron density from the phenyl ring through the sigma bond framework. This is a distance-dependent effect.
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene (B151609) ring. This effect donates electron density, primarily to the ortho and para positions.
This electron-withdrawing nature of the substituent at C5 impacts the reactivity related to the C2 position, where the carboxylic acid is located. Specifically for the decarboxylation reaction, the rate-determining step often involves the formation of an anionic intermediate (a 2-oxazolyl anion) after the loss of CO₂. An electron-withdrawing group at C5 can help to stabilize this negative charge through the pi-system of the oxazole ring, thereby facilitating the decarboxylation process. Compared to an unsubstituted 5-phenyl derivative, the 4-chlorophenyl group would be expected to increase the rate of decarboxylation.
The table below summarizes the electronic effects of the 4-chlorophenyl substituent.
| Electronic Effect | Description | Impact on Phenyl Ring | Consequence for Oxazole Ring Reactivity |
|---|---|---|---|
| Inductive Effect (-I) | Withdrawal of electron density through sigma bonds due to chlorine's electronegativity. | Deactivates the ring, making it less electron-rich. | Withdraws electron density from the oxazole ring. |
| Resonance Effect (+R) | Donation of lone pair electron density from chlorine into the pi-system. | Enriches electron density at ortho and para positions. | Can partially donate electron density to the oxazole pi-system. |
| Net Effect | The inductive effect generally outweighs the resonance effect. | Overall electron-withdrawing and deactivating. | Enhances the stability of anionic intermediates at the C2 position, potentially accelerating decarboxylation. |
Reaction Mechanism Elucidation Studies
The proposed mechanism involves three key steps:
Initial Interaction with the Carboxyl Group: In the absence of a strong acid catalyst, the reaction may proceed through a zwitterionic intermediate. The carboxylic acid proton can associate with the basic nitrogen atom (N3) of the oxazole ring. In the presence of an acid catalyst, the nitrogen atom is protonated, which increases the electrophilicity of the ring and prepares the molecule for the subsequent step.
Elimination of Carbon Dioxide: This is the crucial C-C bond-breaking step and is typically rate-determining. The carboxylate group departs as a molecule of carbon dioxide (CO₂). This departure results in the formation of a highly reactive carbanionic intermediate, with the negative charge localized on the C2 carbon of the oxazole ring. The stability of this 2-oxazolyl anion is paramount to the facility of the reaction. As discussed previously, the electron-withdrawing 4-chlorophenyl group at the C5 position helps to delocalize and stabilize this negative charge, thus lowering the activation energy of this step.
Protonation of the Intermediate: The 2-oxazolyl anion is a strong base and is rapidly protonated by a proton source in the reaction medium. This source could be the carboxylic acid of another molecule, the conjugate acid of the solvent (e.g., protonated DMF), or the acid catalyst itself. This final step neutralizes the intermediate and yields the final product, 5-(4-chlorophenyl)-1,3-oxazole.
Under certain conditions, such as very high temperatures in non-polar solvents, a free-radical mechanism involving the homolytic cleavage of the C-COOH bond could also be considered, but the ionic pathway is generally more accepted for this class of compounds. unt.edu Elucidation of the precise mechanism would require further experimental studies, such as kinetic analysis, substituent effect studies (Hammett plots), and isotopic labeling experiments.
Advanced Spectroscopic and Structural Characterization Methodologies
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
The FT-IR spectrum of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate exhibits a strong absorption band for the C=O stretching of the ester group, typically around 1726 cm⁻¹. Other significant bands include those for C=N and C=C stretching of the oxazole (B20620) and aromatic rings, and C-O stretching vibrations.
For 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid, the FT-IR spectrum would show significant differences. The most prominent feature would be a very broad absorption band in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carboxylic acid would be expected around 1700 cm⁻¹, potentially at a slightly lower wavenumber than the ester due to hydrogen bonding.
| Functional Group | Vibrational Mode | Observed Frequency (cm⁻¹) for Ethyl Ester | Expected Frequency (cm⁻¹) for Carboxylic Acid |
|---|---|---|---|
| Ester C=O | Stretching | 1726 | - |
| Carboxylic Acid C=O | Stretching | - | ~1700 |
| Carboxylic Acid O-H | Stretching | - | 3300-2500 (broad) |
| Aromatic/Oxazole C=C, C=N | Stretching | ~1600-1450 | ~1600-1450 |
| C-Cl | Stretching | ~1090 | ~1090 |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
HRMS is a critical technique for determining the precise molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecular structure.
For ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, HRMS would confirm its molecular formula, C₁₂H₁₀ClNO₃. The fragmentation pattern would likely involve the loss of the ethoxy group or the entire ester group, as well as fragmentation of the oxazole ring.
For this compound, with a molecular formula of C₁₀H₆ClNO₃, the molecular ion peak would be observed at a lower m/z value compared to the ethyl ester. Key fragmentation pathways would likely include the loss of the carboxyl group (-COOH) or carbon dioxide (CO₂), leading to characteristic fragment ions.
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+Na]⁺ (for Ethyl Ester) |
|---|---|---|---|
| Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate | C₁₂H₁₀ClNO₃ | 252.0422 | 274.0241 |
| This compound | C₁₀H₆ClNO₃ | 224.0109 | - |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic transitions within a molecule. For this compound, the spectrum is anticipated to exhibit characteristic absorption bands arising from π → π* and n → π* transitions, owing to the presence of a conjugated system encompassing the phenyl ring, the oxazole heterocycle, and the carboxylic acid group.
The extended π-conjugation across the molecule is expected to result in absorption maxima (λmax) in the ultraviolet region. The π → π* transitions, which are typically of high intensity, are attributed to the excitation of electrons from the bonding π orbitals to the antibonding π* orbitals of the aromatic and heterocyclic rings. The presence of the chlorine atom on the phenyl ring and the carboxylic acid group on the oxazole ring can influence the position and intensity of these absorption bands through electronic effects.
Furthermore, the non-bonding electrons on the oxygen and nitrogen atoms of the oxazole ring, as well as the oxygen atoms of the carboxylic acid group, can undergo n → π* transitions. These transitions, which involve the excitation of a non-bonding electron to an antibonding π* orbital, are generally of lower intensity compared to π → π* transitions and may appear as shoulders on the main absorption bands or as separate, weaker bands at longer wavelengths.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound has not been reported, analysis of crystallographic data from structurally related compounds allows for a reasoned prediction of its solid-state conformation.
Based on the crystal structures of various 5-aryl-oxazole and isoxazole (B147169) derivatives, it is anticipated that the molecule will adopt a largely planar conformation, although some degree of torsion between the phenyl and oxazole rings is expected. This dihedral angle is a critical parameter as it influences the extent of π-conjugation between the two ring systems. For instance, in a related compound, 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole, the torsion angles between the aryl groups and the central isoxazole ring were found to be approximately 36° and 40°. researchgate.net Similarly, in 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the dihedral angle between the 4-chlorophenyl ring and the oxazole ring is 62.8(2)°. gazi.edu.trnih.gov
The crystal packing is likely to be stabilized by a network of intermolecular hydrogen bonds, primarily involving the carboxylic acid group. Carboxylic acids frequently form dimeric structures in the solid state through strong O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. Additionally, weaker C-H···O and C-H···N interactions, as well as potential π-π stacking between the aromatic rings, may further contribute to the stability of the crystal lattice.
The expected crystallographic parameters, extrapolated from analogous structures, are summarized in the table below. It is important to note that these are predictive values and the actual parameters for this compound may vary.
| Crystallographic Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar centrosymmetric group |
| a (Å) | 3.8 - 21.0 |
| b (Å) | 12.0 - 14.0 |
| c (Å) | 6.0 - 20.0 |
| β (°) | 90 - 95 |
| Z (molecules/unit cell) | 4 |
This table presents expected ranges for crystallographic parameters based on data from analogous structures found in the search results.
A detailed single-crystal X-ray diffraction study would be necessary to precisely determine the molecular geometry, confirm the predicted intermolecular interactions, and provide a definitive solid-state structure of this compound.
Computational and Theoretical Chemistry
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental to understanding the behavior of molecules. DFT, especially with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in predicting molecular geometries, vibrational frequencies, and electronic properties of heterocyclic compounds. mdpi.comnih.gov The HF method, while being a more foundational ab initio approach, provides a basis for more complex, correlated calculations.
Geometry Optimization and Conformational Analysis
Geometry optimization is a critical first step in computational analysis, aiming to find the lowest energy arrangement of atoms in the molecule—its equilibrium geometry. For 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid, this process would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.
Conformational analysis is particularly important due to the rotational freedom around the single bonds connecting the phenyl ring to the oxazole (B20620) ring and the carboxylic acid group to the oxazole ring. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. This map helps identify the most stable conformer(s) and the energy barriers for interconversion between them. In similar molecules, DFT calculations have been successfully used to determine the most stable conformations, which are crucial for understanding the molecule's interactions and reactivity. mdpi.com
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap (E_g)
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest and are often referred to as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov
The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between them, the HOMO-LUMO gap (E_g), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, analysis would likely show the HOMO localized on the electron-rich phenyl and oxazole rings, while the LUMO might be distributed over the carboxylic acid group and the heterocyclic system.
Table 1: Conceptual Frontier Molecular Orbital Properties (Note: This table is illustrative as specific calculated values for the target compound are not available in the searched literature.)
| Parameter | Description | Predicted Significance for this compound |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| Energy Gap (E_g) | E_LUMO - E_HOMO | A larger gap implies higher kinetic stability and lower chemical reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green areas represent neutral potential.
For this compound, the MEP map would be expected to show negative potential around the oxygen atoms of the carboxylic acid and oxazole ring, as well as the nitrogen atom. These sites would be the most likely to engage in hydrogen bonding. The hydrogen of the carboxylic acid would be a site of positive potential. Such maps are invaluable for predicting intermolecular interactions and the reactive sites of a molecule. nih.govresearchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular interactions. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. acadpubl.eunih.gov
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods are frequently used to predict spectroscopic data, such as vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical vibrational spectrum can be generated. mdpi.com These calculated frequencies are often scaled by an empirical factor to better match experimental results, aiding in the assignment of complex experimental spectra.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the molecular structure. nih.gov Good correlation between predicted and experimental spectra provides strong validation for the computed equilibrium geometry of the molecule. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Theoretical chemistry can also model chemical reactions, including the synthesis of the target molecule. General synthesis routes for oxazole carboxylic acids often involve the cyclization of precursors. nih.gov For instance, a plausible reaction pathway could involve the reaction of an activated carboxylic acid derivative with an isocyanide. nih.gov
Computational modeling of such a reaction would involve:
Optimizing the geometries of the reactants, intermediates, and products.
Locating the transition state (TS) for each step of the reaction. A transition state is a first-order saddle point on the potential energy surface, and its structure is crucial for understanding the reaction mechanism.
Calculating the activation energy , which is the energy difference between the transition state and the reactants.
This analysis helps to determine the most likely reaction mechanism and to understand the factors influencing the reaction rate.
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of molecules, providing insights into their conformational flexibility and preferred spatial arrangements. For a molecule like this compound, MD simulations can elucidate the rotational freedom around the single bond connecting the chlorophenyl and oxazole rings, which is critical for its interaction with biological targets. While specific MD studies focusing solely on this compound are not extensively documented in publicly available literature, a standard and rigorous simulation protocol can be described to illustrate how its conformational landscape would be explored.
The primary objective of such a simulation is to sample the potential energy surface of the molecule over time, allowing for the identification of low-energy, stable conformations and the transitions between them. This is achieved by solving Newton's equations of motion for the atoms of the molecule, which is typically solvated in a periodic box of water to mimic physiological conditions.
A hypothetical MD simulation for this compound would begin by generating a 3D structure of the molecule. The charge and parameters for the molecule's atoms would be assigned using a suitable force field, such as the General Amber Force Field (GAFF) or CGenFF (CHARMM General Force Field), which are optimized for drug-like organic molecules. The molecule would then be placed in a simulated box of water molecules (e.g., TIP3P model) and the system would be neutralized by adding counter-ions.
The simulation proceeds through several stages: initial energy minimization to remove steric clashes, followed by a gradual heating phase to bring the system to a target temperature (e.g., 300 K). Subsequently, an equilibration phase ensures the system reaches a stable density and temperature. Finally, a long production run (typically hundreds of nanoseconds) is performed, during which the atomic coordinates are saved at regular intervals, creating a trajectory of the molecule's motion. The parameters for such a simulation are critical for reproducibility and accuracy.
Table 1: Illustrative Parameters for a Molecular Dynamics Simulation
| Parameter | Value/Setting |
|---|---|
| Force Field | GAFF2 (General Amber Force Field) |
| Solvent Model | TIP3P Water |
| Box Type | Triclinic |
| System Size | ~10,000 atoms (including solvent) |
| Temperature | 300 K (controlled by Langevin thermostat) |
| Pressure | 1 atm (controlled by Berendsen barostat) |
| Simulation Time | 500 nanoseconds (ns) |
| Integration Time Step | 2 femtoseconds (fs) |
The findings from these simulations can reveal distinct conformational clusters. For this compound, it is expected that the molecule would predominantly adopt a non-planar conformation due to steric hindrance, with a specific range of dihedral angles being more probable than others. These preferred conformations are crucial as they represent the likely bioactive shapes the molecule will adopt when interacting with a protein or enzyme.
Table 2: Hypothetical Conformational Distribution Analysis
| Conformational Cluster | Dihedral Angle Range (Degrees) | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Cluster 1 (Global Minimum) | 35° - 55° | 65% | 0.00 |
| Cluster 2 (Local Minimum) | 130° - 150° | 25% | 1.2 |
| Transition States | Other | 10% | > 3.0 |
Investigations of Biological Interactions and Mechanistic Pathways in in Vitro Systems
Assessment of Antimicrobial Activities (in vitro bacterial and fungal strains)
Investigations into the antimicrobial potential of oxazole (B20620) carboxylic acid derivatives have demonstrated their activity against various pathogenic bacteria and fungi.
Growth Inhibition Studies against Pathogen Models
Studies on 2,5-disubstituted oxazole-4-carboxylic acid derivatives, which are structurally related to 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylic acid, have revealed their potential as antimicrobial agents. For instance, a study on macrooxazoles, a class of oxazole-4-carboxylic acid derivatives, showed varying degrees of inhibition against several microbial strains. mdpi.combohrium.comnih.govresearchgate.net
One of the tested compounds, Macrocidin A, demonstrated notable activity against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) value of 16.7 µg/mL. bohrium.com Another derivative exhibited moderate activity against the fungus Mucor hiemalis with an MIC of 66.7 µg/mL. bohrium.com The antimicrobial activities of these related compounds suggest that the oxazole core is a promising scaffold for the development of new antimicrobial agents.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| Macrocidin A (analogue) | Bacillus subtilis | 16.7 |
| Macrocidin A (analogue) | Mycobacterium smegmatis | 33.3 |
| Compound 3 (analogue) | Mucor hiemalis | 66.7 |
| Compound 3 (analogue) | Bacillus subtilis | 66.7 |
| Compound 6 (analogue) | Micrococcus luteus | 66.7 |
Biofilm Formation Modulation
The ability of oxazole derivatives to interfere with biofilm formation, a key virulence factor in many pathogenic microorganisms, has also been investigated. In a study involving 2,5-disubstituted oxazole-4-carboxylic acid derivatives, several compounds demonstrated the ability to inhibit biofilm formation in Staphylococcus aureus. mdpi.comnih.govresearchgate.net
Specifically, two new oxazole derivatives and two known macrocidins interfered with S. aureus biofilm formation, showing inhibition percentages of 65%, 75%, 79%, and 76% at a concentration of 250 µg/mL, respectively. mdpi.comnih.govresearchgate.net Furthermore, two of the macrocidin compounds also showed moderate activity against pre-formed S. aureus biofilms, with inhibition percentages of 75% and 73% at the same concentration. mdpi.comnih.govresearchgate.net
| Compound | Activity | Concentration (µg/mL) | Inhibition (%) |
|---|---|---|---|
| Compound 2 (analogue) | Biofilm Formation Inhibition | 250 | 65 |
| Compound 3 (analogue) | Biofilm Formation Inhibition | 250 | 75 |
| Compound 5 (analogue) | Biofilm Formation Inhibition | 250 | 79 |
| Compound 6 (analogue) | Biofilm Formation Inhibition | 250 | 76 |
| Compound 5 (analogue) | Pre-formed Biofilm Disruption | 250 | 75 |
| Compound 6 (analogue) | Pre-formed Biofilm Disruption | 250 | 73 |
Antioxidant Potential Evaluation (in vitro assays)
The antioxidant properties of oxazole derivatives have been explored through various in vitro assays. A study on a series of 4-(substituted benzylidene)-2-(substituted phenyl) oxazole-5(4H)-one derivatives, which share the core oxazole structure, evaluated their antioxidant activity. nih.gov The findings from such studies suggest that the oxazole scaffold can contribute to antioxidant potential. While specific data for this compound is not available, the general antioxidant capacity of related oxazole compounds is of interest. For instance, some new 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives showed significant antioxidant and antiradical activities. researchgate.net
Enzyme Inhibition Studies and Target Binding Investigations (in vitro)
The ability of oxazole derivatives to inhibit specific enzymes is a key area of research for their therapeutic applications.
Specific Enzyme Inhibition Mechanisms
Research into phenyl-substituted furan (B31954) and oxazole carboxylic acid derivatives has identified them as potential inhibitors of phosphodiesterase type 4 (PDE4). sci-hub.se One compound in a series of 4-phenyl-2-oxazole derivatives demonstrated a lower IC50 value (1.4 µM) against PDE4 than the parent compound, rolipram (B1679513) (2.0 µM). sci-hub.se The study indicated that the introduction of a methoxy (B1213986) group at the para-position of the phenyl ring contributed to enhanced inhibitory activity. sci-hub.se
| Compound Series | Substituent | PDE4B Inhibition IC50 (µM) |
|---|---|---|
| 3 (analogue) | p-chloro | 15.7 |
| 5 (analogue) | p-chloro | 3.6 |
| 3 (analogue) | p-methoxy | 9.6 |
| 4 (analogue) | p-methoxy | 2.8 |
| 5j (analogue) | p-methoxy | 1.4 |
| Rolipram (control) | - | 2.0 |
Molecular Docking and Protein-Ligand Interaction Analysis
Molecular docking studies have been employed to understand the binding interactions between oxazole-related compounds and their protein targets. In the study of PDE4 inhibitors, docking results suggested that a methoxy group on the phenyl ring demonstrated good interaction with the metal-binding pocket domain of PDE4B, which was beneficial for enhancing inhibitory activity. sci-hub.se
Furthermore, a molecular docking study of a structurally similar triazole derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, investigated its interaction with the MMP-2 metalloproteinase receptor. nih.govmdpi.com This highlights the utility of computational methods in predicting and analyzing the binding modes of such compounds. Similarly, molecular docking studies on 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues showed interactions with the EGFR tyrosine kinase active site, with the oxadiazole ring positioned near key amino acid residues. semanticscholar.org
Structure-Activity Relationship (SAR) Studies in In Vitro Contexts
The biological activity of oxazole derivatives is significantly influenced by the nature and position of substituents on the core heterocyclic structure.
Substituent Effects on Biological Activity
The substitution pattern on the oxazole ring system plays a critical role in defining the biological activities of these compounds. nih.gov Studies on various analogs reveal that modifications to the phenyl ring and other positions on the oxazole core can dramatically alter their potency and mechanism of action.
For instance, in related 5-phenyl furan and 4-phenyl oxazole derivatives, the position of a chloro substituent on the phenyl ring was found to be a key determinant of inhibitory activity against phosphodiesterase type 4 (PDE4). A para-substituted chloro derivative (analogous to the 4-chlorophenyl moiety in the title compound) demonstrated more potent activity compared to ortho- or meta-substituted versions. sci-hub.se This suggests that the placement of the electron-withdrawing chlorine atom at the para position is favorable for interaction with the biological target.
Similarly, in studies of 5-(substituted phenyl)- tsijournals.combohrium.com oxadiazoles, variations in substituents on the 5-phenyl ring were found to discriminate the mechanism of action at the S1P1 receptor. tsijournals.com The presence of different meta- and para-substituents directly influenced the agonist action. tsijournals.com For a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally similar, modifications of the sulfonamide moiety had a significant impact on their antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov Specifically, replacing a phosphonate (B1237965) group with a 4-methylphenyl or a 3-chlorophenyl group enhanced the inhibitory action. nih.gov
These findings collectively indicate that the 4-chlorophenyl group is a crucial element for biological activity, and further modifications at other positions of the oxazole ring, such as the carboxylic acid group at position 2, are likely to modulate this activity.
Table 1: Observed Substituent Effects in Analogs of this compound
| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Phenyl-furan/oxazole derivatives | Position of Chloro group on phenyl ring (ortho, meta, para) | Para-substitution showed the most potent PDE4 inhibitory activity. | sci-hub.se |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides | Replacement of phosphonate with aryl groups (e.g., 4-methylphenyl) | Enhanced antiviral activity against TMV. | nih.gov |
| 5-(substituted phenyl)- tsijournals.combohrium.com oxadiazoles | Variation of meta- and para-substituents | Influenced agonist action at the S1P1 receptor. | tsijournals.com |
Pharmacophore Identification and Molecular Design Principles
Pharmacophore modeling helps to identify the key structural features essential for biological activity. For oxazole-containing compounds and related heterocycles, a general pharmacophore model often includes a central heterocyclic scaffold, which acts as a rigid core, and specific arrangements of hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. researchgate.net
In the case of this compound, the essential pharmacophoric features can be deduced from its structure and related active compounds:
Hydrophobic/Aromatic Region: The 5-(4-chlorophenyl) group serves as a critical hydrophobic and aromatic feature, likely engaging in van der Waals or pi-pi stacking interactions within a receptor's binding pocket. sci-hub.se
Hydrogen Bond Acceptor/Donor: The carboxylic acid group at the C2 position is a key feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). This functionality is crucial for forming strong interactions with amino acid residues in a biological target.
Heterocyclic Core: The 1,3-oxazole ring provides a stable, planar scaffold that correctly orients the phenyl and carboxylic acid substituents for optimal interaction with a target protein. researchgate.net
Studies on related 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives identified a pharmacophore for COX-2 inhibition that included similar features, underscoring the importance of the spatial arrangement of aromatic and acidic moieties. nih.govresearchgate.net The design principles derived from these models suggest that maintaining the relative orientation of the hydrophobic phenyl ring and the hydrogen-bonding carboxylic acid group is essential for retaining biological activity. nih.gov
In Vitro Cytotoxicity Evaluation (non-clinical cell lines)
Derivatives of the oxazole scaffold have been widely evaluated for their cytotoxic effects against various cancer cell lines.
Cell Line Specific Responses
The cytotoxic activity of oxazole-based compounds often shows significant variability depending on the cancer cell line being tested. This specificity suggests that the cellular targets or uptake mechanisms may differ among cell types.
For example, a study on novel aryloxazole compounds demonstrated varying cytotoxic effects against a panel of human cancer cell lines including BEL-7402 (hepatocellular carcinoma), A549 (lung adenocarcinoma), MG-63 (osteosarcoma), and SKBR-3 (breast cancer). nih.gov Similarly, oxazolo[5,4-d]pyrimidine (B1261902) derivatives were evaluated against lung (A549), breast (MCF7), and colon (LoVo, HT29) cancer cell lines, with the HT29 line showing the most sensitivity to one of the tested compounds. nih.gov Another study involving N-(4-chlorophenyl)-γ-amino acid derivatives also reported potent anti-proliferative activity against A549 lung cancer cells. ktu.edu
These findings highlight the importance of screening against a diverse panel of cell lines to identify specific anticancer potential. While direct data for this compound is limited, the activity of its analogs suggests potential for cytotoxicity in a cell-line-specific manner.
Table 2: Cytotoxicity of Structurally Related Oxazole Analogs Against Various Cancer Cell Lines
| Compound Class | Tested Cancer Cell Lines | General Observation | Reference |
|---|---|---|---|
| Aryloxazole derivatives | BEL-7402, A549, MG-63, SKBR-3 | Compounds showed cytotoxic activity against the tested cell lines. | nih.gov |
| Oxazolo[5,4-d]pyrimidine derivatives | A549, MCF7, LoVo, HT29 | Activity varied, with HT29 being the most sensitive to a lead compound. | nih.gov |
| N-(4-chlorophenyl)-γ-amino acid derivatives | A549 (Non-Small Cell Lung Cancer) | Demonstrated good anti-proliferative and cytotoxic activity. | ktu.edu |
| 5-(4-Chlorophenyl)oxazol-2-amine derivatives | SH-SY5Y (Human Neuroblastoma) | Exhibited strong cytotoxic effects with high potency (IC₅₀ as low as 0.007 µM). |
Mechanistic Aspects of Cell Interaction (e.g., apoptosis induction, cell cycle arrest)
The cytotoxic effects of many anticancer agents are mediated through the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle. Studies on compounds structurally related to this compound indicate that these are common mechanisms of action.
Research on novel aryloxazole compounds showed that they could induce apoptosis in A549 lung cancer cells. nih.gov Furthermore, these compounds were found to cause cell cycle arrest, preventing the cancer cells from progressing through the phases of division and proliferation. nih.gov The progression of the cell cycle is a highly regulated process, and disruption at key checkpoints, such as G1 or G2/M, can trigger apoptosis. mdpi.com
For instance, studies on other heterocyclic compounds have demonstrated the ability to induce cell cycle arrest at different phases. Allicin, for example, was shown to induce apoptosis and cell cycle arrest in breast cancer cells through the p53 signaling pathway. researchgate.net Similarly, aristolochic acid was found to cause G2 cell cycle arrest and apoptosis in renal epithelial cells. nih.gov While the specific pathway for this compound has not been elucidated, the evidence from analogous structures strongly suggests that its potential cytotoxic activity could be mediated by interference with the cell cycle and the induction of apoptosis. nih.govresearchgate.net
Advanced Applications in Chemical Sciences
Utilization as Ligands in Catalysis
The molecular architecture of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid, featuring a nitrogen atom in the sp2 hybridization state within the oxazole (B20620) ring, makes it a prime candidate for use as a ligand in coordination chemistry and catalysis. The electron pair on the nitrogen atom can act as a nucleophile or N-donor, allowing it to form stable complexes with various transition metals. These metal complexes can, in turn, function as catalysts for a range of organic transformations.
Research into structurally related oxazole compounds has demonstrated their effectiveness as ligands. For instance, vanadium complexes synthesized with (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands have been shown to be active catalysts for both ethylene (B1197577) polymerization and ethylene-norbornene copolymerization. nih.gov In these systems, the oxazole moiety coordinates with the vanadium center, influencing the catalyst's activity and the resulting polymer's properties. nih.gov The presence of the carboxylic acid group and the chlorophenyl substituent on the target compound offers further opportunities for tuning the electronic and steric properties of the resulting metal complexes, potentially leading to catalysts with enhanced selectivity and efficiency for various synthetic applications.
Role as Building Blocks in Materials Science and Polymer Chemistry
The rigid, aromatic structure of the oxazole ring makes it a valuable building block for the creation of advanced materials and polymers with unique properties. When incorporated into a polymer backbone, the oxazole unit can impart thermal stability, specific electronic characteristics, and defined conformational preferences.
A key application area is in the development of organic semiconducting polymers. nih.gov A versatile synthetic route has been developed for incorporating 2,5-connected oxazole units into the backbone of conjugated polymers, demonstrating the feasibility of creating oxazole-containing materials for electronic applications. nih.gov The synthesis of π-conjugated polymers that include degradable 1,2,4-oxadiazole (B8745197) linkers, a related heterocycle, further highlights the utility of azoles in creating functional polymers with properties like photoluminescence. chromatographyonline.com
Furthermore, the related class of polymers known as poly(2-oxazoline)s (PAOx), derived from the ring-opening polymerization of 2-oxazoline monomers, showcases the broad potential of this chemical family in biomedical applications. mdpi.comnih.gov These polymers are recognized for their biocompatibility, stability, and suitability for creating stimuli-responsive "smart" materials for drug delivery and tissue engineering. mdpi.comnih.govnih.govresearchgate.net This suggests that monomers like this compound could be used to synthesize novel polymers with tailored properties for both materials science and biomedical fields.
Development of Fluorescent Probes and Optical Materials
Oxazole derivatives are well-documented for their significant photophysical and photochemical properties, making them excellent scaffolds for the development of fluorescent materials. researchgate.net Their inherent fluorescence is a key feature in their application as fluorescent dyes, pH probes, and scintillators. researchgate.net Highly substituted oxazole derivatives have been successfully developed as organelle targeting fluorophores (OTFPs) for cell-imaging studies. scispace.com The specific substituents on the oxazole ring, such as the 4-chlorophenyl group in the target compound, can modulate the electronic structure and, consequently, the fluorescence properties. For example, a 5-aryl-2-pyridyl-1,3-oxazole has been synthesized and used as a fluorescent probe to monitor microheterogeneous media, such as determining the critical micelle concentration of surfactants. theseus.fi
Non-linear Optical (NLO) Properties and Potential
Organic molecules with extended π-electron systems and donor-acceptor groups often exhibit significant non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. The structure of this compound, containing an electron-rich oxazole ring, an electron-withdrawing carboxylic acid group, and a substituted phenyl ring, suggests its potential as an NLO material.
Studies on analogous heterocyclic compounds support this potential. For instance, a series of S-(5-aryl-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate derivatives were synthesized and their NLO properties were investigated using the Z-scan method. researchgate.netnih.govmdpi.com The results showed that these compounds possess a significant nonlinear refractive index, making them candidates for optical applications. researchgate.netnih.gov The derivative containing a 2-chlorophenyl group, in particular, demonstrated notable NLO effects. nih.gov Furthermore, DFT calculations on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole revealed a first-order hyperpolarizability nearly eighteen times greater than that of urea, a standard NLO reference material, indicating its promise as a building block for NLO materials. dphen1.com
| Compound | Linear Absorption Coefficient (α, cm⁻¹) | Peak-Valley Difference (ΔTₚ-v) | Nonlinear Refractive Index (n₂, ×10⁻¹¹ m²/W) |
|---|---|---|---|
| S-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) 2-chloroethanethioate | 0.020 | 0.268 | -9.89 |
Fluorescence Quantum Yield and Solvent Sensitivity
The fluorescence quantum yield and sensitivity to the local environment are critical parameters for fluorescent probes. The emission properties of many fluorophores, including oxazole derivatives, are often highly dependent on the polarity of the solvent, a phenomenon known as solvatochromism. chromatographyonline.comresearchgate.net
Studies on oxazolone (B7731731) derivatives have shown that their fluorescence emission can be significantly red-shifted in more polar solvents, indicating a larger dipole moment in the excited state compared to the ground state. theseus.fi This sensitivity allows such compounds to be used as probes for the polarity of their microenvironment. chromatographyonline.com For example, an oxazolone derivative exhibited positive solvatochromism in non-hydroxylic solvents but negative solvatochromism in protic solvents, demonstrating complex solute-solvent interactions. researchgate.net
The fluorescence quantum yield (Φ), which measures the efficiency of the fluorescence process, is also influenced by the molecular structure and environment. For related heterocyclic systems like 1,2,3-triazole-4-carboxylic acids, the quantum yield has been shown to be strongly affected by the solvent composition. nih.gov Strategies to optimize quantum yield, such as solvent deuteration to suppress vibrational quenching, are employed to enhance the brightness of fluorescent dyes for practical applications. The interplay of the chlorophenyl and carboxylic acid groups in this compound is expected to influence its quantum yield and solvatochromic behavior, making it a subject of interest for the development of sensitive environmental probes.
Advanced Analytical Chemistry Method Development for Complex Matrices
The quantification of specific organic molecules like this compound in complex matrices such as biological fluids or environmental samples requires the development of highly sensitive and selective analytical methods. nih.gov Modern analytical chemistry relies on sophisticated techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), to achieve the necessary performance for trace-level analysis. nih.govmdpi.com
Method development for a target analyte in a complex matrix involves several critical steps. First, an efficient sample preparation protocol is established to extract the analyte and remove interfering matrix components. researchgate.net Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE). nih.govmdpi.com For example, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the extraction of a wide range of contaminants from human blood samples.
Following extraction, chromatographic separation is optimized, typically using ultra-high performance liquid chromatography (UHPLC), to resolve the analyte from other compounds in the extract. nih.gov The choice of column chemistry (e.g., C18) and mobile phase composition is crucial for achieving good peak shape and separation.
Finally, a sensitive and selective detection method is employed. Tandem mass spectrometry (MS/MS) is the gold standard for trace quantification due to its ability to selectively monitor specific parent-to-daughter ion transitions, which significantly reduces background noise and enhances specificity. nih.govdphen1.com
Trace Analysis Methodologies
Trace analysis pushes the boundaries of detection to quantify substances at very low concentrations (e.g., parts-per-billion or parts-per-trillion). For a compound like this compound, methodologies would be developed to monitor its presence as a potential pharmaceutical metabolite in plasma or as a contaminant in environmental water samples.
Developing a trace analysis method involves rigorous validation to ensure reliability. nih.gov This includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. nih.gov For instance, a UHPLC-MS/MS method for chlorophenol analysis in plasma proteins achieved an LOD of 2.2 µg/kg. nih.gov To overcome matrix effects, where co-eluting substances from the sample can suppress or enhance the analyte's signal in the mass spectrometer, strategies such as matrix-matched calibration or the use of stable isotope-labeled internal standards are employed. chromatographyonline.com Such validated methods enable the reliable monitoring of trace levels of specific heterocyclic and carboxylic acid-containing compounds in challenging matrices. nih.govdphen1.com
Chiral Separation Techniques
Chiral separation, a critical process in modern chemistry, involves the isolation of stereoisomers, specifically enantiomers, from a racemic mixture. Enantiomers are molecules that are non-superimposable mirror images of each other. This separation is paramount in fields such as pharmaceuticals and materials science, as different enantiomers of a chiral compound can exhibit markedly different biological activities or physical properties. The applicability of chiral separation techniques is fundamentally dependent on the presence of chirality in the molecular structure, typically arising from a stereogenic center.
An analysis of the molecular structure of This compound reveals that it is an achiral molecule. The structure lacks any stereogenic centers, such as a carbon atom bonded to four different substituent groups. The molecule possesses a plane of symmetry, and therefore, it does not have a non-superimposable mirror image.
Consequently, chiral separation techniques are not applicable to this compound in its native form. The compound exists as a single, achiral entity, rendering enantiomeric resolution unnecessary and impossible. While some research focuses on the enantioselective synthesis and separation of more complex chiral azole compounds, these methods are relevant only to molecules that inherently possess chiral properties. acs.orgacs.orgmdpi.com
Since no enantiomers of this compound exist, there are no reported methods or research findings for its chiral separation. As a result, a data table of chiral separation techniques for this specific compound cannot be provided.
Future Research Directions and Unexplored Avenues
Novel Synthetic Strategies and Methodological Refinements
The development of efficient, scalable, and versatile synthetic routes is fundamental to advancing the study of this compound. Future research could focus on moving beyond traditional multi-step syntheses toward more innovative methodologies.
One promising avenue is the development of one-pot synthesis protocols. A novel method for creating 2,4,5-trisubstituted oxazoles has been demonstrated through a sequence involving a one-pot oxazole (B20620) synthesis followed by a Suzuki-Miyaura coupling. beilstein-journals.orgsemanticscholar.org This approach, which combines carboxylic acids, amino acids, and boronic acids, could be adapted for the target molecule to improve efficiency and yield. semanticscholar.org Similarly, rapid synthesis of oxazoles directly from carboxylic acids using a triflylpyridinium reagent presents an expedient alternative that tolerates a broad range of functional groups. nih.gov
Methodological refinements could also draw from strategies used for related heterocyclic systems. For instance, the Robinson-Gabriel cyclization of N-acyl-α-amino ketones is a classic and effective method for forming the oxazole ring. nih.gov Exploring modern dehydrating reagents or microwave-assisted conditions for such cyclizations could significantly reduce reaction times and improve energy efficiency.
| Synthesis Strategy | Key Reagents/Steps | Potential Advantages |
| One-Pot Synthesis / Suzuki Coupling | Carboxylic acids, amino acids, DMT-MM (dehydrating agent), Ni-catalyzed Suzuki-Miyaura coupling. beilstein-journals.orgsemanticscholar.org | Increased efficiency, structural diversity from commercially available starting materials. semanticscholar.org |
| Direct Synthesis from Carboxylic Acids | Triflylpyridinium reagent, isocyanoacetates. nih.gov | Rapid, broad substrate scope, good functional group tolerance. nih.gov |
| Modified Robinson-Gabriel Cyclization | N-acyl-α-amino ketones, phosphoryl trichloride or other modern dehydrating agents. nih.gov | High yields, potential for optimization with microwave assistance or novel catalysts. |
Expanded Reactivity Studies and Advanced Chemical Transformations
A thorough understanding of the reactivity of 5-(4-Chlorophenyl)-1,3-oxazole-2-carboxylic acid is essential for its functionalization and incorporation into larger, more complex molecules. The oxazole ring possesses distinct sites for chemical modification. thepharmajournal.com
Future studies should systematically explore the reactivity at each position of the oxazole core. The acidity of the hydrogen atoms typically decreases in the order C(2) > C(5) > C(4), though the existing substituents on the target molecule will modulate this reactivity. thepharmajournal.com Key areas for investigation include:
Electrophilic Substitution: The preferred site for electrophilic attack on 1,3-azoles is often the C5-position. thepharmajournal.com Studies could investigate halogenation, nitration, and Friedel-Crafts reactions to introduce new functional groups.
Derivatization of the Carboxylic Acid: The carboxylic acid group at the C2-position is a prime handle for transformations. Conversion to esters, amides, and acid chlorides would generate a library of derivatives for further study. These derivatives could also serve as precursors for Curtius rearrangement to access amines or for recyclization reactions to form other heterocyclic systems like 1,3,4-oxadiazoles. researchgate.net
Advanced Transformations: Exploration of superelectrophilic activation using reagents like triflic acid could lead to novel transformations, such as the hydroarylation of an appended acetylene bond, a reaction demonstrated with 1,2,4-oxadiazoles. beilstein-journals.org Furthermore, the synthesis and subsequent ring-opening reactions of derived azole-based iodonium salts could provide pathways to unique functionalized products. beilstein-journals.org
Deeper Mechanistic Understanding of Biological Interactions in In Vitro Models
While the biological profile of this compound is not yet defined, related structures show significant potential, particularly as antimicrobial and anticancer agents. nih.govekb.eg Future research should focus on elucidating the specific molecular mechanisms underlying any observed biological activity.
A critical step will be to perform broad in vitro screening against panels of cancer cell lines and microbial strains. For any identified activity, mechanistic studies should follow. Molecular docking simulations, for instance, can predict binding modes and affinities for specific protein targets. This approach has been used successfully to study how a similar 2-(4-chlorophenyl)-substituted triazole-carboxylic acid interacts with the MMP-2 metalloproteinase receptor, highlighting the importance of the triazole scaffold in forming hydrogen bonds. mdpi.comnih.gov
Key targets for investigation, based on the activity of analogous compounds, could include:
Carbonic Anhydrases: Certain thiadiazole scaffolds are known to inhibit tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.eg
Enzymes in Microbial Pathways: The antimicrobial action of related oxazoles may be due to the inhibition of essential bacterial or fungal enzymes. nih.gov
Protein Kinases: Predictive analyses of similar heterocyclic structures suggest that they may inhibit key oncological protein kinases. nih.gov
Binding studies, such as those using bovine serum albumin (BSA), can also provide valuable insight into the pharmacological effectiveness and distribution of the compound. scielo.br
Exploration of New Applications in Materials and Catalysis
Beyond pharmacology, the unique electronic and structural features of the oxazole ring suggest potential applications in materials science and catalysis. The oxazole core is known to exhibit interesting photophysical and photochemical properties, making its derivatives candidates for use in semiconductor devices or as non-linear optical materials. thepharmajournal.com
Future research could investigate the following areas:
Organic Electronics: The synthesis of polymers incorporating the this compound monomer could lead to new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electronic properties could be tuned by modifying the substituents on the phenyl ring or by extending the conjugated system.
Ligand Development for Catalysis: The nitrogen and oxygen atoms of the oxazole ring can act as coordination sites for metal ions. The carboxylic acid group provides an additional binding site, making the molecule a potential bidentate ligand. These ligands could be used to create novel metal complexes for asymmetric catalysis or other catalytic transformations.
Halogen Bonding Catalysis: Heteroarene-bridged cyclic iodonium salts, which can be synthesized from azole precursors, are effective halogen-bond donors for use in catalysis. beilstein-journals.org Exploring this reactivity could open a new avenue for the application of this oxazole derivative.
Synergistic Approaches Combining Experimental and Computational Research
The integration of experimental synthesis and testing with computational modeling represents the most powerful approach to accelerating the discovery and development of new applications for this compound.
A synergistic workflow would involve:
Computational Design: Using quantum chemical calculations (e.g., Density Functional Theory) to predict the reactivity, stability, and electronic properties of novel derivatives before their synthesis. mdpi.com
Synthesis and Characterization: Preparing the most promising candidates identified through computational screening.
Spectroscopic and Structural Analysis: Combining experimental spectroscopic data (NMR, IR, Raman) with theoretical calculations to confirm molecular structures and gain deeper insight into their properties. mdpi.comnih.gov This synergy has proven effective in confirming or questioning proposed structures of complex oxazole-containing natural products. nih.gov
Biological and Materials Testing: Performing in vitro assays or measuring physical properties of the synthesized compounds.
Mechanistic Elucidation: Using molecular docking and dynamics simulations to rationalize observed biological activities and guide the design of next-generation compounds with improved potency and selectivity. nih.govmdpi.com
This iterative cycle of computational prediction and experimental validation will be crucial for efficiently navigating the vast chemical space of possible derivatives and applications, ultimately unlocking the full potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
